2-(5-Chloro-2-nitrophenyl)acetic acid

Descripción general

Descripción

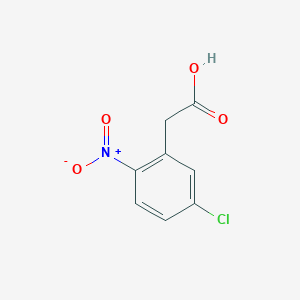

2-(5-Chloro-2-nitrophenyl)acetic acid is an organic compound characterized by a benzene ring substituted with a chlorine atom at the 5-position and a nitro group at the 2-position, along with an acetic acid moiety. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

Nitration Reaction: The synthesis of this compound can begin with the nitration of 5-chloro-2-methylbenzoic acid. This involves treating the starting material with a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures.

Oxidation Reaction: The nitration product can then undergo oxidation to introduce the acetic acid group. This can be achieved using oxidizing agents such as potassium permanganate or chromyl chloride.

Industrial Production Methods: In an industrial setting, the compound is typically synthesized through a multi-step process involving the nitration of chlorobenzene derivatives followed by subsequent oxidation reactions. The process is optimized for large-scale production, ensuring high yield and purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromyl chloride, and other strong oxidizing agents.

Reduction: Iron powder and hydrochloric acid or other reducing agents.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

Oxidation Products: Various carboxylic acids and their derivatives.

Reduction Products: Amino derivatives of the compound.

Substitution Products: Chloro-substituted derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Scientific Research Applications

The applications of 2-(5-Chloro-2-nitrophenyl)acetic acid can be categorized into three main areas:

Chemistry

- Synthesis of Complex Molecules : It serves as a building block for synthesizing more complex organic compounds. Its nitro group can undergo reduction to form amino derivatives, while the acetic acid moiety can participate in esterification reactions.

- Reagent in Organic Reactions : The compound is utilized as a reagent in various organic reactions, including the formation of heterocycles and as a protecting group for alcohols during synthesis processes.

Biology

- Biochemical Studies : The compound has been studied for its interactions with enzymes such as superoxide dismutase and catalase, which are crucial for oxidative stress responses in cells. It has shown potential in modulating cellular processes related to oxidative damage.

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit anticancer properties. For instance, research on related compounds indicates their effectiveness against breast cancer cell lines, highlighting the potential for further exploration in cancer therapeutics .

Industry

- Production of Dyes and Pigments : The compound is used in the synthesis of dyes and pigments due to its stable chemical structure and reactivity.

- Herbicide Development : It has been noted for selective herbicidal properties, making it useful in agricultural applications .

Data Tables

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Interaction with oxidative stress enzymes | |

| Anticancer | Inhibition of breast cancer cell viability | |

| Antimicrobial | Potential activity against pathogens |

Case Studies

- Biochemical Analysis : A study demonstrated that this compound interacts with superoxide dismutase, enhancing its activity under oxidative stress conditions. This interaction suggests its potential role as a therapeutic agent in diseases characterized by oxidative damage.

- Cancer Research : In vitro studies on derivatives of this compound showed significant cytotoxic effects against MCF-7 and MDA-MB-231 breast cancer cell lines, indicating promising avenues for developing anticancer therapies based on this scaffold .

- Industrial Applications : The compound has been successfully integrated into the production processes of specific dyes, showcasing its versatility in industrial chemistry .

Mecanismo De Acción

The mechanism by which 2-(5-Chloro-2-nitrophenyl)acetic acid exerts its effects involves its interaction with molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The chlorine atom can influence the electronic properties of the molecule, affecting its reactivity and binding affinity to biological targets.

Comparación Con Compuestos Similares

2-Chloro-5-nitrobenzoic acid: Similar structure but with a different functional group.

2-Nitro-5-chlorophenol: Contains a hydroxyl group instead of the acetic acid moiety.

2-Chloro-5-nitroaniline: Contains an amino group instead of the acetic acid moiety.

Uniqueness: 2-(5-Chloro-2-nitrophenyl)acetic acid is unique due to its combination of nitro and acetic acid groups on the benzene ring, which provides distinct chemical properties and reactivity compared to similar compounds.

Actividad Biológica

2-(5-Chloro-2-nitrophenyl)acetic acid is a compound with notable biological activities, particularly in the fields of biochemistry and pharmacology. This article explores its biochemical interactions, cellular effects, molecular mechanisms, and research applications, supported by data tables and findings from various studies.

The compound plays a significant role in biochemical reactions, interacting with various enzymes and proteins. Notably, it has been shown to interact with enzymes involved in oxidative stress responses such as superoxide dismutase and catalase. These interactions are crucial for mitigating oxidative damage within cells.

Key Interactions

- Enzymatic Interactions : Influences oxidative stress enzymes.

- Protein Binding : Alters protein conformation and activity, impacting metabolic pathways.

Cellular Effects

This compound significantly influences cellular processes including signaling pathways and gene expression. It modulates the activity of transcription factors, leading to changes in gene expression profiles that affect cellular responses to stress.

Impact on Cellular Metabolism

- Metabolic Enzyme Activity : Affects key metabolic enzymes, altering overall metabolic flux.

- Gene Expression Modulation : Changes in transcription factor activity lead to varied gene expression.

Molecular Mechanism

At the molecular level, the compound exerts its effects through various mechanisms:

- Enzyme Inhibition/Activation : Binds specific biomolecules to inhibit or activate enzymes critical for cell signaling.

- Transcriptional Regulation : Interacts with transcriptional regulators to induce changes in gene expression.

Metabolic Pathways

The compound is involved in several metabolic pathways:

- Biotransformation : Interacts with cytochrome P450 oxidases for phase I and phase II metabolic reactions.

- Detoxification : These pathways are essential for detoxifying and eliminating the compound from the body.

Transport and Distribution

The transport of this compound within cells is facilitated by specific transporters and binding proteins. This affects its bioavailability and overall cellular effects by influencing its localization within cellular compartments.

Subcellular Localization

The localization of this compound is critical for its biological activity:

- Targeting Organelles : Can be directed to mitochondria and endoplasmic reticulum via targeting signals.

- Influence on Cellular Processes : Its localization impacts interactions with other biomolecules.

Research Applications

This compound has diverse applications across various scientific fields:

| Field | Application |

|---|---|

| Chemistry | Building block for synthesizing complex organic molecules |

| Biology | Understanding effects of nitro-substituted phenyl groups |

| Industry | Production of dyes, pigments, and other chemicals |

Case Studies

Recent research has highlighted the anticancer potential of related compounds:

- A study evaluated thiazolidinone derivatives incorporating nitrophenyl groups, revealing significant anticancer activity against various cancer cell lines, including MCF-7 (breast cancer) and DLD-1 (colon cancer) with low toxicity towards normal human cells .

- Another investigation focused on antioxidant properties using DPPH radical scavenging methods, demonstrating that compounds with similar nitro substitutions exhibited high antioxidant activities .

Propiedades

IUPAC Name |

2-(5-chloro-2-nitrophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO4/c9-6-1-2-7(10(13)14)5(3-6)4-8(11)12/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISSGDBWGQCOTNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CC(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40344576 | |

| Record name | 2-(5-chloro-2-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22908-28-7 | |

| Record name | 2-(5-chloro-2-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.